
Ezetimibe 3-Fluor-Verunreinigung
Übersicht
Beschreibung
Ezetimibe 3-Fluoro Impurity is a degradation product of the cholesterol absorption inhibitor, Ezetimibe. Ezetimibe is widely used to reduce cholesterol levels in patients with hypercholesterolemia. The presence of impurities, such as the 3-Fluoro Impurity, is critical to understand as they can impact the efficacy and safety of the pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Ezetimibe 3-Fluoro Impurity serves as a reference standard in analytical chemistry. It is utilized to:
- Study Stability and Degradation Pathways : Researchers analyze how Ezetimibe degrades under various conditions to ensure product integrity over time.
- Quality Control : The impurity is integral in the quality control processes of Ezetimibe formulations, ensuring that the levels of impurities remain within acceptable limits as defined by regulatory bodies .
Biological Studies
In biological research, Ezetimibe 3-Fluoro Impurity is investigated for:
- Potential Biological Activity : Studies explore how the impurity interacts with biological targets, which may offer insights into its effects on cholesterol metabolism and absorption.
- Impact on Drug Efficacy : Understanding how impurities like the 3-Fluoro variant affect the pharmacodynamics of Ezetimibe can lead to improved therapeutic strategies for managing hypercholesterolemia .
Medical Research
The medical implications of Ezetimibe 3-Fluoro Impurity include:
- Safety Assessments : Research focuses on how impurities might influence the safety profile of Ezetimibe in patients. This includes examining potential hypersensitivity reactions and adverse events associated with impurities in drug formulations .
- Post-Marketing Surveillance : Data collected from post-marketing studies contribute to understanding the long-term effects of Ezetimibe and its impurities on patient health outcomes .
Industrial Applications
In the pharmaceutical industry, Ezetimibe 3-Fluoro Impurity is applied in:
- Impurity Profiling : The compound aids in characterizing impurities during the manufacturing process, ensuring compliance with regulatory standards for drug purity .
- Process Optimization : Knowledge of this impurity's formation helps refine synthesis methods to minimize undesirable by-products during Ezetimibe production .
Case Studies
Several case studies have highlighted the significance of impurity profiling in drug development:
- A study published in The Open Conference Proceedings Journal detailed how alkaline hydrolysis conditions could lead to degradation products like the Ezetimibe 3-Fluoro Impurity. This research emphasized the importance of understanding degradation pathways to ensure drug safety and efficacy .
- Another investigation focused on the synthesis and characterization of various impurities related to Ezetimibe, including the 3-Fluoro variant. This study provided insights into how these impurities are formed during synthesis and their potential impact on drug quality .
Wirkmechanismus
Target of Action
The primary target of Ezetimibe, the parent compound of Ezetimibe 3-Fluoro Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe reduces the absorption of cholesterol and phytosterols in the small intestine .
Mode of Action
Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It interferes with the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe’s action on NPC1L1 leads to a reduction in intestinal cholesterol absorption . This results in a decrease in the delivery of intestinal cholesterol to the liver, which in turn reduces the total cholesterol, LDL-C, Apo-B, and non-HDL-C levels in the body .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The pharmacokinetic profiles of Ezetimibe show that it is safe and well-tolerated .
Result of Action
The inhibition of cholesterol absorption by Ezetimibe leads to a reduction in total cholesterol, LDL-C, Apo-B, and non-HDL-C levels . This makes it an effective agent for lowering LDL-C levels and treating hypercholesterolemia .
Biochemische Analyse
Biochemical Properties
Ezetimibe 3-Fluoro Impurity, like Ezetimibe, is believed to interact with the Niemann-Pick C1-like 1 (NPC1L1) protein . This protein is a cholesterol transporter located in the apical membrane of enterocytes . By inhibiting this transporter, Ezetimibe 3-Fluoro Impurity prevents the uptake of cholesterol, thereby reducing its absorption in the small intestine .
Cellular Effects
The primary cellular effect of Ezetimibe 3-Fluoro Impurity is the reduction of cholesterol absorption in the small intestine . This can influence cell function by altering lipid metabolism and potentially impacting cell signaling pathways related to cholesterol homeostasis
Molecular Mechanism
The molecular mechanism of Ezetimibe 3-Fluoro Impurity involves binding to the NPC1L1 protein, inhibiting its function as a cholesterol transporter . This prevents the uptake of cholesterol into enterocytes, reducing its absorption and ultimately lowering cholesterol levels in the body .
Metabolic Pathways
Ezetimibe 3-Fluoro Impurity is likely involved in cholesterol metabolism due to its interaction with the NPC1L1 protein . It may affect metabolic flux or metabolite levels by reducing the amount of cholesterol absorbed in the small intestine
Transport and Distribution
Ezetimibe 3-Fluoro Impurity is likely transported and distributed within cells and tissues in a manner similar to Ezetimibe. It interacts with the NPC1L1 protein, a cholesterol transporter located in the apical membrane of enterocytes . This interaction could affect its localization or accumulation within cells.
Subcellular Localization
Given its interaction with the NPC1L1 protein, it is likely localized to the apical membrane of enterocytes where this transporter is found
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe 3-Fluoro Impurity involves several synthetic steps. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the main compound. The synthetic route typically involves the reaction of Ezetimibe with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of Ezetimibe 3-Fluoro Impurity follows stringent guidelines to ensure the purity and quality of the compound. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as preparative HPLC. The isolated impurity is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .
Analyse Chemischer Reaktionen
Types of Reactions: Ezetimibe 3-Fluoro Impurity undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the impurity can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .
Vergleich Mit ähnlichen Verbindungen
Ezetimibe: The parent compound, which inhibits cholesterol absorption.
Desfluoro Ezetimibe: Another impurity lacking the fluorine atom.
Methyl Ezetimibe: A methylated impurity of Ezetimibe
Uniqueness: Ezetimibe 3-Fluoro Impurity is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other impurities. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .
Biologische Aktivität
Ezetimibe 3-Fluoro Impurity is a degradation product of Ezetimibe, a widely used cholesterol absorption inhibitor. Understanding the biological activity of this impurity is crucial for evaluating its safety and efficacy in pharmaceutical formulations. This article explores the mechanisms, biochemical pathways, and relevant case studies related to the biological activity of Ezetimibe 3-Fluoro Impurity.
Target Protein: Niemann-Pick C1-Like 1 (NPC1L1)
Ezetimibe and its impurities, including Ezetimibe 3-Fluoro Impurity, primarily target the NPC1L1 protein, which is essential for the intestinal absorption of cholesterol. By inhibiting this protein, Ezetimibe reduces cholesterol absorption without affecting the uptake of fat-soluble vitamins and other nutrients.
Mode of Action
The compound binds to NPC1L1, preventing cholesterol from being absorbed in the small intestine. This mechanism leads to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo-B), and non-high-density lipoprotein cholesterol (non-HDL-C) levels in the bloodstream .
Cellular Effects
Ezetimibe 3-Fluoro Impurity exhibits similar cellular effects to those of Ezetimibe by reducing cholesterol absorption in enterocytes. The interaction with NPC1L1 suggests that this impurity may also modulate cholesterol metabolism .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized into its active form, ezetimibe-glucuronide. The pharmacokinetic profile of Ezetimibe 3-Fluoro Impurity may mirror that of its parent compound due to their structural similarities .
Case Studies and Experimental Data
A systematic review conducted by Esperion evaluated post-marketing surveillance data regarding hypersensitivity reactions associated with Ezetimibe. Out of 18,579 cases analyzed from 2001 to 2023, less than 3% reported hypersensitivity reactions, indicating a favorable safety profile for Ezetimibe and its impurities .
In laboratory studies involving animal models, Ezetimibe demonstrated significant reductions in plasma total cholesterol levels. For instance, in cholesterol-fed rats treated with varying doses of Ezetimibe, plasma total cholesterol levels decreased significantly compared to untreated controls .
Comparison with Similar Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
Ezetimibe | Inhibits NPC1L1 to reduce cholesterol absorption | Established therapeutic agent for hypercholesterolemia |
Ezetimibe 3-Fluoro Impurity | Similar to Ezetimibe but with fluorine modification | Potentially altered reactivity and stability due to fluorine |
Desfluoro Ezetimibe | Lacks fluorine; may exhibit different properties | Comparison can reveal the impact of fluorine on activity |
Methyl Ezetimibe | Methylated variant; effects on solubility | Investigates how methylation alters biological activity |
Chemical Reactivity
Ezetimibe 3-Fluoro Impurity can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Can be reduced using sodium borohydride.
- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWZOIHXNLVZMK-XPWALMASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700622-06-5 | |
Record name | 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.